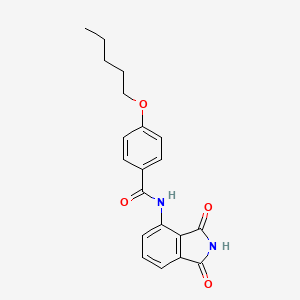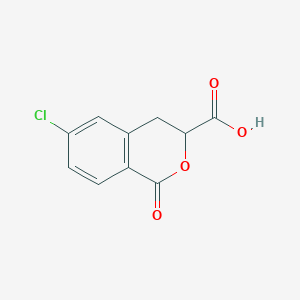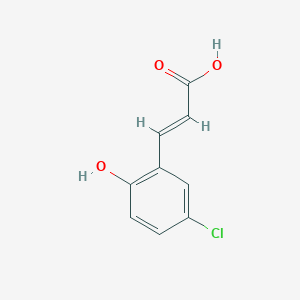
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a related compound, “N’- (5-Chloro-2-hydroxyphenyl)-N-octylpropanediamide”, has a molecular weight of 340.85 and a formula of C17H25ClN2O3 . Another related compound, “5-Chloro-2-hydroxybenzeneboronic acid”, has a molecular weight of 172.37 and a formula of C6H6BClO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “5-Chloro-2-hydroxybenzeneboronic acid”, include a melting point of 166°C to 170°C .Scientific Research Applications
1. Cell Mechanobiology Research
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid and related compounds like acrylic acid are utilized in cell mechanobiology research. For instance, polyacrylamide, a material incorporating acrylic acid, is activated with N-hydroxysuccinimide for protein patterning. This provides a controlled environment to study the interaction of cells with substrates of varying stiffness and ligand density, which is crucial in understanding cellular behavior (Poellmann & Wagoner Johnson, 2013).
2. Corrosion Inhibition
Acrylamide derivatives, closely related to (E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid, have been studied for their effectiveness in corrosion inhibition. These compounds, like 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide, have shown potential in protecting metals like copper in acidic environments. Their effectiveness is attributed to their ability to form a protective layer on metal surfaces, preventing corrosive reactions (Abu-Rayyan et al., 2022).
3. Antimicrobial and Medical Applications
Poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including derivatives related to (E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid, have been developed for medical applications. These modified polymers exhibit enhanced thermal stability and have shown promising biological activities, including antibacterial and antifungal properties. Such properties make them suitable for various medical applications, particularly in developing antimicrobial materials (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXNDAUSLCBSTK-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

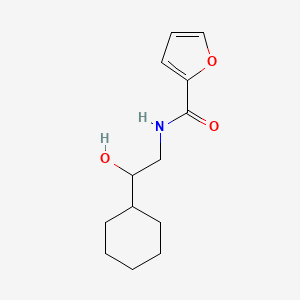
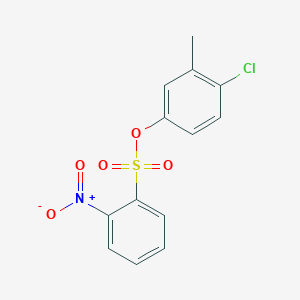
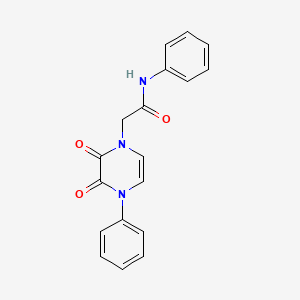
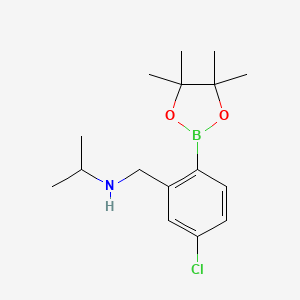
![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2655480.png)
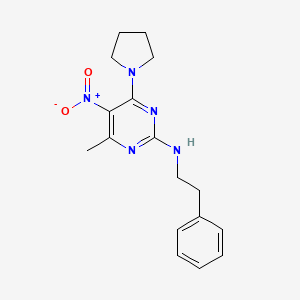
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2655482.png)
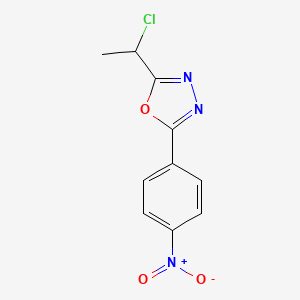
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655485.png)
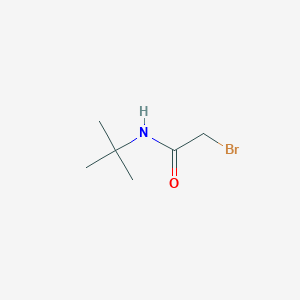
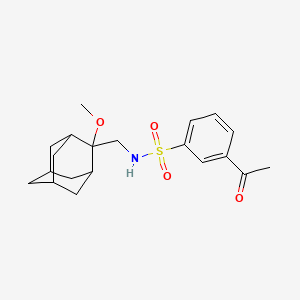
![N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2655491.png)
